Radiprodil

Vue d'ensemble

Description

- Il cible sélectivement la sous-unité GluN2B du récepteur NMDA (N-méthyl-D-aspartate).

- Le récepteur NMDA joue un rôle crucial dans la plasticité synaptique et la neurotransmission excitatrice dans le système nerveux central.

- Radiprodil a des applications potentielles dans divers troubles neurologiques, maladies endocriniennes/métaboliques et affections cutanées/musculo-squelettiques .

Applications De Recherche Scientifique

- Radiprodil’s research applications span several fields:

Neurology: Investigated for treating neurological disorders, including epilepsy and neuropathic pain.

Endocrinology/Metabolism: Potential applications in diabetes-related neuropathy.

Dermatology and Musculoskeletal Disorders: Although less explored, this compound may have implications in these areas.

Mécanisme D'action

Target of Action

Radiprodil is an orally active and selective antagonist of the NMDA NR2B receptor . The NMDA NR2B receptor is a subtype of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function .

Mode of Action

This compound acts as a negative allosteric modulator of the NR2B subunit of the NMDA receptors . This means that it binds to a site on the NR2B subunit that is distinct from the active site, altering the receptor’s conformation and reducing its activity . This modulation results in the inhibition of NMDA glutamate currents, particularly in receptors containing NR2B subunits coded by gain-of-function mutations in the GRIN2B and GRIN2A genes .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the NMDA receptor signaling . By selectively modulating the NR2B subunit of the NMDA receptor, this compound can influence the flow of ions through the receptor’s channel, thereby affecting neuronal excitability and synaptic transmission . .

Pharmacokinetics

In a phase 1B/2A trial, this compound was found to be safe and well-tolerated in infants, and it showed the expected pharmacokinetic profile . More comprehensive pharmacokinetic studies are needed to fully understand this compound’s ADME properties and their impact on its bioavailability.

Result of Action

At the molecular level, this compound’s action results in the inhibition of NMDA glutamate currents . At the cellular level, this can lead to a reduction in neuronal excitability and alterations in synaptic transmission . In preclinical seizure models, this compound has shown protective seizure effects . In clinical trials, it has shown potential efficacy in controlling epileptic spasms in infants with certain disorders .

Action Environment

The efficacy and stability of this compound’s action can be influenced by various environmental factors. For example, the age of the patient can affect the drug’s efficacy, as this compound has shown the largest protective seizure effects in juvenile rats . Other factors, such as the presence of certain genetic variants, can also influence the drug’s action . .

Méthodes De Préparation

- Les voies de synthèse de Radiprodil sont brevetées, mais il a été initialement développé par les Chemical Works of Gedeon Richter Plc.

- Les méthodes de production industrielle ne sont pas largement divulguées dans le domaine public.

Analyse Des Réactions Chimiques

- Radiprodil est principalement étudié pour ses effets pharmacologiques, de sorte que les informations détaillées sur les réactions chimiques spécifiques sont limitées.

- Les réactifs et conditions courants utilisés dans sa synthèse restent confidentiels.

- Les principaux produits formés lors de sa synthèse ne sont pas disponibles au public.

Applications de la recherche scientifique

- Les applications de recherche de this compound couvrent plusieurs domaines :

Neurologie : Investigated for treating neurological disorders, including epilepsy and neuropathic pain.

Endocrinologie/métabolisme : Applications potentielles dans la neuropathie diabétique.

Dermatologie et troubles musculo-squelettiques : Bien que moins exploré, this compound peut avoir des implications dans ces domaines.

Mécanisme d'action

- This compound agit comme un modulateur allostérique négatif de la sous-unité GluN2B.

- En se liant au site GluN2B, il réduit l'activité du récepteur NMDA.

- Cette modulation affecte la plasticité synaptique, l'excitotoxicité et la signalisation neuronale.

Comparaison Avec Des Composés Similaires

- Le caractère unique de Radiprodil réside dans son ciblage sélectif de GluN2B.

- Des composés similaires comprennent d'autres antagonistes du récepteur NMDA tels que la mémantine et l'ifénprodil.

Propriétés

IUPAC Name |

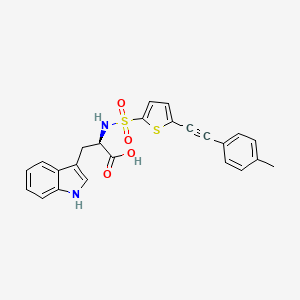

2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxo-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O4/c22-15-3-1-13(2-4-15)11-14-7-9-25(10-8-14)20(27)19(26)23-16-5-6-17-18(12-16)29-21(28)24-17/h1-6,12,14H,7-11H2,(H,23,26)(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGRZLGAQZPEHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=C(C=C2)F)C(=O)C(=O)NC3=CC4=C(C=C3)NC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964297 | |

| Record name | 2-{4-[(4-Fluorophenyl)methyl]piperidin-1-yl}-N-(2-hydroxy-1,3-benzoxazol-6-yl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496054-87-6 | |

| Record name | Radiprodil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496054876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Radiprodil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12260 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-{4-[(4-Fluorophenyl)methyl]piperidin-1-yl}-N-(2-hydroxy-1,3-benzoxazol-6-yl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RADIPRODIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XGC17ZKUF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

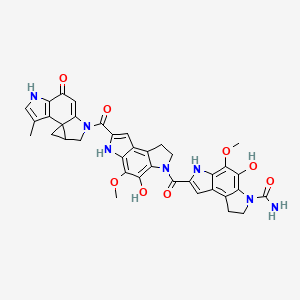

![(4S)-4-amino-5-[(2S)-2-[[(2S)-3-methyl-2-(4-nitroanilino)butanoyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B1680429.png)

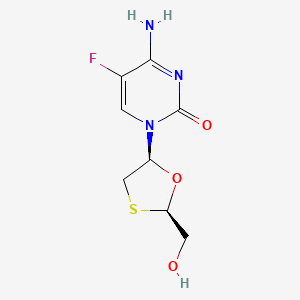

![tert-butyl N-[(2S,3S)-1-[[2-[[(2S)-2-amino-5-oxo-5-piperidin-1-ylpentanoyl]amino]acetyl]-[(2S)-5-(diaminomethylideneamino)-2-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)amino]pentanoyl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1680431.png)

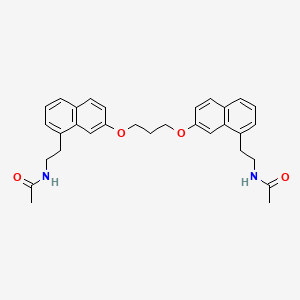

![N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride](/img/structure/B1680439.png)